N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
CAS No.: 1105224-27-8
Cat. No.: VC2631831
Molecular Formula: C18H17N7O
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105224-27-8 |
|---|---|
| Molecular Formula | C18H17N7O |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 4-N-(4-methoxyphenyl)-6-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
| Standard InChI | InChI=1S/C18H17N7O/c1-26-14-7-5-12(6-8-14)22-16-15-11-21-25-17(15)24-18(23-16)20-10-13-4-2-3-9-19-13/h2-9,11H,10H2,1H3,(H3,20,21,22,23,24,25) |
| Standard InChI Key | KSONBAGYDDIGJJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CC=CC=N4 |
| Canonical SMILES | COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CC=CC=N4 |
Introduction
Chemical Properties and Structural Characteristics
N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS: 1105224-27-8) possesses a molecular formula of C18H17N7O with a molecular weight of 347.4 g/mol . The compound features a central pyrazolo[3,4-d]pyrimidine heterocyclic core with two key substituents: a 4-methoxyphenyl group attached to the N4 position and a pyridin-2-ylmethyl group connected to the N6 position .
Physical and Chemical Properties
The physical and chemical properties of N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine are summarized in Table 1, which provides essential information for researchers working with this compound.
Table 1: Physical and Chemical Properties of N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
| Property | Value |
|---|---|
| CAS Number | 1105224-27-8 |
| Molecular Formula | C18H17N7O |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 4-N-(4-methoxyphenyl)-6-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
| InChI | InChI=1S/C18H17N7O/c1-26-14-7-5-12(6-8-14)22-16-15-11-21-25-17(15)24-18(23-16)20-10-13-4-2-3-9-19-13/h2-9,11H,10H2,1H3,(H3,20,21,22,23,24,25) |
| InChIKey | KSONBAGYDDIGJJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CC=CC=N4 |
Structural Features
The structural architecture of N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine comprises several key elements that define its chemical behavior and biological interactions . The pyrazolo[3,4-d]pyrimidine core serves as the fundamental scaffold, providing a planar heterocyclic system with multiple nitrogen atoms that can participate in hydrogen bonding and other non-covalent interactions.
The 4-methoxyphenyl substituent at the N4 position contributes additional aromatic character and a methoxy group that can serve as a hydrogen bond acceptor . The pyridin-2-ylmethyl group at the N6 position introduces another nitrogen-containing aromatic system connected via a flexible methylene linker, allowing for potential interactions with biological targets through multiple binding modes .
This unique combination of structural elements creates a molecule with distinct electronic properties and three-dimensional architecture that influences its behavior in biological systems, particularly its ability to interact with protein kinases and other enzymatic targets.
Synthesis and Preparation Methods
Synthetic Pathways for Pyrazolo[3,4-d]pyrimidine Derivatives
The synthesis of related pyrazolo[3,4-d]pyrimidine compounds often follows a general pathway that can be adapted for producing N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. Based on established methods for similar compounds, a representative synthetic route might involve:
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Formation of the pyrazole core through the reaction of an appropriate β-ketonitrile with phenylhydrazine
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Construction of the pyrimidine ring by cyclization with urea or related reagents
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Introduction of chloro groups at positions 4 and 6 using phosphorus oxychloride and phosphorus pentachloride
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Sequential nucleophilic substitution reactions with 4-methoxyaniline and 2-(aminomethyl)pyridine to introduce the required substituents at the N4 and N6 positions
For instance, in the synthesis of analogous compounds, researchers have reported starting with ethyl cyanoacetate (compound 1), which undergoes reaction with phenylhydrazine to produce 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (compound 2) . This intermediate can then be partially hydrolyzed using alcoholic sodium hydroxide to yield a carboxamide derivative (compound 3), which subsequently undergoes fusion with urea to form the pyrimidine ring .
The resulting 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione can be chlorinated to produce 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, which serves as a key intermediate for further functionalization through selective nucleophilic substitution reactions .
Recent Advances in Synthesis
Recent research has explored more efficient and environmentally friendly methods for synthesizing pyrazolo[3,4-d]pyrimidine derivatives. A 2024 study reported the design and synthesis of new pyrazolo[3,4-d]pyrimidine derivatives using both green and conventional methods, demonstrating the growing interest in developing sustainable synthetic approaches for these compounds .
Anticancer Activity
The anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives has been extensively investigated, with multiple studies demonstrating their anti-proliferative effects against various cancer cell lines . These compounds have shown promising activity against breast cancer (MCF-7), colorectal cancer (HCT-116), and hepatocellular carcinoma (HepG-2) cell lines, among others.
Research published in 2022 reported that certain pyrazolo[3,4-d]pyrimidine derivatives exhibited excellent cytotoxic activities against MCF-7 and HCT-116 cells with IC50 values in the nanomolar range (45-97 nM for MCF-7 and 6-99 nM for HCT-116) . These findings suggest that N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and related compounds may have significant potential as anticancer agents.
Mechanism of Action
The anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, is primarily attributed to their ability to inhibit key kinases involved in cancer cell proliferation and survival .
These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding site of target kinases and preventing ATP from binding, thereby inhibiting the kinase activity . Molecular docking studies have revealed that pyrazolo[3,4-d]pyrimidine derivatives often form hydrogen bonds with critical residues in the kinase domain, such as Met793 in EGFR-TK or Leu83 in CDK2, which are essential for their inhibitory activity .
Furthermore, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce cell cycle arrest, particularly at the S phase, and promote apoptosis in cancer cells . Some compounds also exhibit the ability to inhibit P-glycoprotein, potentially overcoming multidrug resistance in cancer therapy .
Analytical Methods for Characterization
Spectroscopic Techniques
Several analytical methods are employed to characterize N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and confirm its structure, purity, and properties. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are particularly valuable for structure elucidation and confirmation of molecular weight, respectively.
Table 3: Key Analytical Methods for Characterization of N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
| Analytical Method | Application | Information Obtained |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure elucidation | Confirmation of molecular structure and connectivity |
| Mass Spectrometry (MS) | Molecular weight determination | Confirmation of molecular formula and fragmentation pattern |
| Infrared Spectroscopy (IR) | Functional group identification | Confirmation of key functional groups (NH, C=N, etc.) |
| X-ray Crystallography | 3D structure determination | Precise spatial arrangement of atoms and bond angles |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Determination of compound purity and detection of impurities |
Chromatographic Methods
High-performance liquid chromatography (HPLC) is commonly used to assess the purity of synthesized compounds and detect potential impurities. This technique allows for the separation and quantification of the target compound and any synthetic by-products or starting materials that may be present in the sample.
Crystallographic Analysis
Structure-Activity Relationships
Role of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a critical structural element that mimics the adenine portion of ATP, allowing these compounds to compete with ATP for binding to the kinase active site . This heterocyclic system provides a planar, nitrogen-rich scaffold that can form multiple hydrogen bonds with residues in the kinase binding pocket.
Influence of N4 and N6 Substituents
The substituents at the N4 and N6 positions significantly influence the biological activity and selectivity of pyrazolo[3,4-d]pyrimidine derivatives . In N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, the 4-methoxyphenyl group at N4 and the pyridin-2-ylmethyl group at N6 can interact with specific regions of the kinase binding pocket, enhancing binding affinity and selectivity.
Studies on related compounds have demonstrated that modifications to these substituents can dramatically alter their inhibitory potency and selectivity . For instance, the presence of electron-donating or electron-withdrawing groups on the phenyl ring can affect the electronic properties of the molecule and its interactions with target kinases.
Molecular Docking Studies
Molecular docking studies have been instrumental in understanding how pyrazolo[3,4-d]pyrimidine derivatives interact with their target kinases . These computational approaches have revealed that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold typically bind to the ATP-binding site of kinases through specific hydrogen bonding interactions.
For example, docking studies of related compounds have shown hydrogen bonding interactions with critical residues such as Met793 in EGFR-TK through the N1 of pyrimidine or N2 of pyrazole . These studies provide valuable insights into the structural requirements for potent kinase inhibition and guide the design of new, more effective derivatives.
Future Research Directions
Development of Novel Derivatives
Future research could focus on the development of novel derivatives of N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine with enhanced potency, selectivity, and pharmacokinetic properties. Systematic structural modifications at the N4 and N6 positions, as well as at other positions of the pyrazolo[3,4-d]pyrimidine scaffold, could lead to compounds with improved biological profiles.
Detailed Pharmacological Evaluation
Comprehensive pharmacological evaluation of N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, including detailed studies of its mechanism of action, target selectivity, and potential off-target effects, would provide valuable insights into its therapeutic potential. Such studies could include:
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Evaluation of its activity against a broader panel of kinases to assess selectivity
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Investigation of its effects on specific cancer-related signaling pathways
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Assessment of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles
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Evaluation of its safety and toxicity profiles in relevant model systems
Combination Therapy Approaches
Exploring the potential of N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine in combination with established anticancer therapies could reveal synergistic effects and new therapeutic strategies. Combination approaches could enhance efficacy, reduce the development of resistance, and potentially allow for lower doses of individual agents, thereby reducing side effects.
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